Technical Monograph: 2-(4-Fluoropiperidin-4-yl)pyridine
Technical Monograph: 2-(4-Fluoropiperidin-4-yl)pyridine
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized heterocyclic building block.
Functional Class: Gem-Fluoro-Aryl Piperidine Scaffold Primary Application: Pharmacophore Modulation in GPCR & Kinase Inhibitor Design
Executive Summary
2-(4-Fluoropiperidin-4-yl)pyridine represents a high-value structural motif in modern drug discovery, characterized by the geminal substitution of a fluorine atom and a pyridine ring at the C4 position of a piperidine core. This specific architecture serves two critical functions in medicinal chemistry:
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Metabolic Hardening: The fluorine atom blocks the C4 position from cytochrome P450-mediated oxidative metabolism (hydroxylation), a common clearance pathway for 4-arylpiperidines.
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Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the piperidine nitrogen via inductive effects (through-bond), improving blood-brain barrier (BBB) permeability and altering receptor binding kinetics compared to the non-fluorinated parent or the 4-hydroxy analog.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The following data characterizes the free base and its common dihydrochloride salt form.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(4-Fluoro-4-piperidinyl)pyridine | Alternate: 4-Fluoro-4-(2-pyridyl)piperidine |
| CAS Number | 1260855-46-6 (Generic/Base) | Verify specific salt forms (e.g., 2HCl) with supplier. |
| Molecular Formula | C₁₀H₁₃FN₂ | Free Base |
| Molecular Weight | 180.22 g/mol | Free Base |
| Appearance | Colorless to pale yellow oil (Base) | White hygroscopic solid (HCl salt) |
| pKa (Calc.) | ~9.1 (Piperidine N), ~3.5 (Pyridine N) | Fluorine induction lowers basicity vs. 4-phenylpiperidine (pKa ~10).[1] |
| LogP (Calc.) | 1.2 – 1.5 | More lipophilic than 4-OH analog; less than 4-H analog. |
| H-Bond Donors | 1 (Secondary Amine) | |
| H-Bond Acceptors | 2 (Pyridine N, Piperidine N) | Fluorine acts as a weak acceptor. |
| Solubility | High in MeOH, DMSO, DCM | Low water solubility (Base); High (HCl salt). |
Synthetic Architecture & Methodology
The synthesis of gem-fluoro-aryl saturated heterocycles is non-trivial due to the propensity for elimination. The standard route involves the addition of a metallated pyridine to a protected piperidone, followed by deoxyfluorination.
Core Synthetic Pathway (Graphviz Visualization)
Figure 1: Strategic synthesis pathway avoiding elimination side-products.
Detailed Protocol: Deoxyfluorination Strategy
The conversion of the tertiary alcohol (Intermediate B) to the fluoride is the yield-limiting step. 4-Aryl-4-hydroxypiperidines are prone to dehydration to form 4-aryl-1,2,3,6-tetrahydropyridines (alkenes).
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Precursor Preparation:
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React 2-bromopyridine with n-butyllithium in dry THF at -78°C to generate 2-lithiopyridine.
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Add N-Boc-4-piperidone slowly. Stir at -78°C for 1h, then warm to RT. Quench with NH₄Cl. Isolate the tertiary alcohol.
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Fluorination (Critical Control Point):
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Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
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Solvent: DCM (anhydrous).
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Temperature: Maintain -78°C during addition. Do not heat rapidly.
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Mechanism: The hydroxyl group attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen species via an S_N1-like mechanism stabilized by the pyridine ring.
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Note: If elimination dominates (forming the alkene), switch to XtalFluor-E with HF-amine complex activators, which are milder and more selective for fluorination.
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Deprotection:
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Standard removal of the Boc group using 4M HCl in Dioxane or TFA/DCM (1:1) yields the final salt or free base.
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Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
In many CNS-active drugs (e.g., Haloperidol analogs), the 4-position of the piperidine ring is a metabolic "soft spot."
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H → OH: Metabolic oxidation (Phase I).
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OH → F: The "Gem-Fluoro" substitution mimics the geometry and polarity of the hydroxyl group (Bioisostere) but is metabolically inert to oxidation. The C-F bond (approx. 110 kcal/mol) is highly resistant to cleavage.
Conformational Locking
The fluorine atom introduces a specific dipole moment. In 4-substituted piperidines, the fluorine often prefers the axial orientation due to the "gauche effect" (sigma C-H to sigma* C-F hyperconjugation) and dipole minimization, though this is dependent on the protonation state of the nitrogen. This can lock the pendant pyridine ring into a specific vector, reducing entropic penalty upon binding to a receptor (e.g., 5-HT1F, Dopamine D2/D4).
pKa Modulation
The inductive effect of the fluorine atom propagates through the carbon framework.
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Effect: Lowers the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to the non-fluorinated analog.
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Benefit: Reduces the percentage of ionized drug at physiological pH (7.4), potentially enhancing passive diffusion across the Blood-Brain Barrier (BBB).
Table 2: Structural Activity Relationships (SAR)
| Feature | Modification | Impact on Pharmacology |
| Piperidine Nitrogen | Alkylation/Acylation | Attachment point for "Left-Hand Side" (LHS) scaffolds. |
| C4-Fluorine | H → F | Blocks metabolism; lowers lipophilicity vs. Methyl; lowers pKa. |
| Pyridine Ring | 2-Pyridyl vs 3/4-Pyridyl | 2-Pyridyl allows for intramolecular H-bonding (if N is unsubstituted) and specific pi-stacking interactions. |
Handling & Safety Protocols
Signal Word: WARNING (Based on analogous fluoropiperidines)
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Hazards:
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Storage:
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Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Hygroscopic (HCl salt); keep desiccated.
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Disposal:
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Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.
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References
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PubChem Compound Summary. "2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride." National Center for Biotechnology Information. Accessed 2026.[3] [Link]
- Carling, R. W., et al. "1,4-Bis-arylsulfonamido-piperidines as novel, potent and selective 5-HT7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2005. (Contextual reference for 4-fluoro-4-arylpiperidine synthesis).
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Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]
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Rowley, M., et al. "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry, 1996. (Describes synthesis of analogous pyridine-piperidine scaffolds). [Link]
